Cholesteryl behenate
Overview
Description
Cholesteryl behenate is a cholesterol ester associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Synthesis Analysis
Cholesterol esters of long-chain saturated fatty acids (C12 to C22), as well as those of the CIS unsaturated fatty acids (oleic, linoleic, and linolenic), were prepared by the ester interchange method . This method starts with cholesteryl acetate and the methyl esters of the fatty acids, using sodium ethylate as a catalyst .Molecular Structure Analysis
The molecular formula of Cholesteryl behenate is C49H88O2 . The molecular weight is 709.22 . The SMILES string representation is[H][C@@]1(CC[C@@]2([H])[C@]3([H])CC=C4CC@H[C@@]3([H])CC[C@]12C)OC(=O)CCCCCCCCCCCCCCCCCCCCC)C@HCCCC(C)C
. Chemical Reactions Analysis
Cholesteryl behenate is associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis
Cholesteryl behenate is a solid at room temperature . It is highly pure (>99%) and is stored in a freezer .Scientific Research Applications
1. Cancer Research
Cholesteryl esters, including cholesteryl behenate, have been studied in the context of human malignant neoplasms. Research has found that cholesteryl esters are present in high amounts in high-grade gliomas and renal cell carcinomas, suggesting a possible correlation between these lipids and histological vascular proliferation. This indicates potential use as biochemical markers in cancer and as targets for new therapeutic strategies (Tosi et al., 2003).
2. Nanomedicine
Cholesteryl behenate has applications in the field of nanomedicine. It is integrated into synthetic nanomaterials and assemblies, impacting membrane involvement in cellular mechanisms. This includes its use in cholesteryl-functional vectors for drug or nucleic acid delivery, focusing on self-assembly capabilities, drug encapsulation, and intracellular delivery, which is vital in the design of nanomedicines (Ercole et al., 2015).
3. Gene-Silencing Therapy
Cholesteryl behenate is used in gene-silencing therapy, specifically in cationic solid lipid nanoparticles (SLNs). These SLNs incorporating cholesteryl behenate have been formulated for reduced cytotoxicity and more efficient cellular uptake, making them a safe and effective platform for nonviral nucleic acid delivery (Suñé-Pou et al., 2018).
4. Radioactive Tracer Synthesis
Cholesteryl behenate derivatives are used in synthesizing radioactive tracers, like cholesteryl 4-[18F]-fluorobenzoate, which is used in adrenaland ovarian imaging. The synthesis of such compounds, especially in a no-carrier-added form, plays a significant role in medical diagnostics, particularly in the detection of adrenal malignancies (Jalilian et al., 2000).
5. Biomedical Analysis
In the field of analytical chemistry, cholesteryl behenate has been utilized in the optimization of reversed-phase high-performance liquid chromatography for the separation of cholesteryl esters. This is crucial for studying complex biological samples, particularly in understanding the antimicrobial activity of cholesteryl esters and their contribution to the innate immunity system (Jansen et al., 2010).
6. Liposome Design for Drug Delivery
Research has explored the use of cholesteryl behenate in the development of liposomes for targeted drug delivery. Cholesteryl-trisoxyethylene-bisphosphonic acid, a cholesteryl behenate derivative, has been used as a bone targeting moiety for liposomes. This approach aims to enhance therapeutic efficacy and minimize systemic side effects in the treatment of bone-related diseases (Hengst et al., 2007).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Understanding the role of cholesterol and deciphering the underlying molecular events in development is highly relevant to developing new therapies . Cholesteryl behenate, also known as Cholesteryl docosanoate, Cholesterol, docosanoate, Cholesteryl behenate, Cholest-5-en-3-ol (3β)-, docosanoate, Cholesterol behenate is a product in category Cholesterols .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQXYUYHINMOC-FTAWAYKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210508 | |
Record name | Cholesteryl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl behenate | |
CAS RN |
61510-09-6 | |
Record name | Cholesteryl behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl behenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL BEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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